1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that includes a pyrazolo-thiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multiple steps. One common route starts with the preparation of 2,2-dimethyloxane-4-carbaldehyde, which is then reacted with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is further reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. Subsequent steps involve the elimination of the ester group, reduction, and condensation with various aromatic aldehydes to finally obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction could produce various alcohols or amines.
Scientific Research Applications
1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE: A simpler compound with a similar oxane ring structure.
3-(2,2-DIMETHYLOXAN-4-YL)-4-METHYLPENTANENITRILE: Another derivative with a similar core structure.
Uniqueness
1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its combination of a pyrazolo-thiazepine core with an oxane ring and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C19H23N3O3S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-4-phenyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C19H23N3O3S/c1-19(2)10-13(8-9-25-19)22-17-15(18(24)21-22)16(26-11-14(23)20-17)12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3,(H,20,23)(H,21,24) |
InChI Key |
XZMYEIIKMSLVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)N2C3=C(C(SCC(=O)N3)C4=CC=CC=C4)C(=O)N2)C |
Origin of Product |
United States |
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